1-((1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea

Medicinal chemistry Kinase inhibitor design Structure-activity relationships

1-((1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea (CAS 2034580-00-0) is a disubstituted urea small molecule (C₁₆H₂₀N₄O₂S, MW 332.4) featuring a (1r,4r)-configured cyclohexyl core bearing a pyrazin-2-yloxy substituent at the 4-position and a thiophen-2-ylmethyl substituent on the urea nitrogen. This compound belongs to the class of N-(heteroaryl)-N′-pyrazinyl urea derivatives, a chemotype extensively documented by Novartis AG as kinase inhibitors targeting Tie-2 and related receptor tyrosine kinases.

Molecular Formula C16H20N4O2S
Molecular Weight 332.42
CAS No. 2034580-00-0
Cat. No. B2745544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea
CAS2034580-00-0
Molecular FormulaC16H20N4O2S
Molecular Weight332.42
Structural Identifiers
SMILESC1CC(CCC1NC(=O)NCC2=CC=CS2)OC3=NC=CN=C3
InChIInChI=1S/C16H20N4O2S/c21-16(19-10-14-2-1-9-23-14)20-12-3-5-13(6-4-12)22-15-11-17-7-8-18-15/h1-2,7-9,11-13H,3-6,10H2,(H2,19,20,21)
InChIKeyABSRTFSSHNUUFR-JOCQHMNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea (CAS 2034580-00-0): Structural Identity and Pharmacophoric Classification for Procurement Decisions


1-((1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea (CAS 2034580-00-0) is a disubstituted urea small molecule (C₁₆H₂₀N₄O₂S, MW 332.4) featuring a (1r,4r)-configured cyclohexyl core bearing a pyrazin-2-yloxy substituent at the 4-position and a thiophen-2-ylmethyl substituent on the urea nitrogen . This compound belongs to the class of N-(heteroaryl)-N′-pyrazinyl urea derivatives, a chemotype extensively documented by Novartis AG as kinase inhibitors targeting Tie-2 and related receptor tyrosine kinases [1]. Its structural architecture combines three pharmacophorically relevant features: a pyrazine ring capable of hydrogen bonding and π-stacking interactions with kinase hinge regions, a stereochemically defined trans-cyclohexyl linker that influences conformational presentation, and a thiophene moiety that modulates lipophilicity and electronic properties . The compound is commercially available from multiple suppliers, typically at ≥95% purity, and is catalogued as a research-grade chemical for exploratory medicinal chemistry and biochemical probe development .

Why 1-((1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea Cannot Be Replaced by Generic Analogs in Scientific Research


Disubstituted urea compounds sharing the pyrazin-2-yloxy-cyclohexyl scaffold cannot be interchanged without rigorous justification, because subtle variations in the N′-substituent (e.g., benzyl vs. thiophen-2-ylmethyl vs. phenethyl) produce divergent pharmacological profiles. SAR studies on closely related analogs reveal that the benzyl-substituted variant (CAS 2034397-16-3) demonstrates CCR3 receptor antagonism with inhibition of eotaxin-induced calcium mobilization in human eosinophils, whereas the 4-fluorobenzyl analog (CAS 2034397-22-1) is described as a structurally optimized kinase inhibitor scaffold . The thiophen-2-ylmethyl substituent present in the target compound introduces distinct electronic properties—the sulfur atom contributes polarizability and potential sulfur-π interactions not available to carbocyclic aromatic substituents—that may alter target binding kinetics, selectivity profiles, and ADME parameters relative to benzyl or phenyl-containing comparators . Furthermore, Novartis patent disclosures for N-aryl-N′-pyrazinyl ureas explicitly demonstrate that even minor changes in the N′-aryl/heteroaryl group cause order-of-magnitude shifts in kinase inhibition potency, making generic substitution scientifically unsound without direct comparative data [1].

Quantitative Differentiation Evidence for 1-((1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea vs. Closest Structural Analogs


Structural Uniqueness: Thiophen-2-ylmethyl Substitution vs. Benzyl and Phenethyl Analogs in the Pyrazinyloxy-Cyclohexyl Urea Series

The target compound is distinguished from the most closely related analogs—1-benzyl-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea (CAS 2034397-16-3) and 1-phenethyl-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea (CAS not specified)—by the presence of a thiophen-2-ylmethyl group at the N′-urea position . This heteroaryl substitution replaces a carbocyclic aromatic ring (phenyl) with a sulfur-containing five-membered heterocycle, altering key physicochemical parameters relevant to target engagement. The thiophene ring introduces a sulfur atom capable of participating in unique non-covalent interactions (sulfur-π, chalcogen bonding, and C–H···S hydrogen bonds) with protein binding pockets that are structurally inaccessible to the carbon-only benzyl or phenethyl substituents . In kinase inhibitor development, such heteroatom substitution has been shown to modulate hinge-region binding geometry and selectivity across the kinome .

Medicinal chemistry Kinase inhibitor design Structure-activity relationships

Kinase Inhibition Potential: Pyrazinyloxy-Cyclohexyl Urea Scaffold Documented Activity Context vs. Non-Pyrazine Urea Comparators

The pyrazinyloxy-cyclohexyl urea scaffold has been validated as a kinase inhibitor pharmacophore by Novartis AG, with patent disclosures (WO 2006/072589) demonstrating that N-(aryl- or heteroaryl)-N′-pyrazinyl urea compounds inhibit Tie-2 kinase and related receptor tyrosine kinases [1]. This provides a mechanistic context distinct from non-pyrazine urea kinase inhibitors. By contrast, generic substituted ureas lacking the pyrazine moiety (e.g., simple N,N′-diaryl ureas such as sorafenib-related scaffolds) engage kinases through different binding modes, typically targeting DFG-out conformations of Type II kinase inhibitors [2]. The pyrazine ring in the target compound's scaffold is positioned to interact with the kinase hinge region via bidentate hydrogen bonding with the pyrazine nitrogen atoms, a binding mode that is structurally precluded in non-pyrazine urea series . This mechanistic distinction means the target compound is expected to exhibit different kinase selectivity profiles compared to urea-based inhibitors that lack the pyrazine hinge-binding motif.

Kinase inhibition Tie-2 kinase Angiogenesis

Synthetic Tractability and Building Block Utility vs. Complex Heterocyclic Urea Analogs

The target compound is identified as a modular building block amenable to further derivatization, a feature that distinguishes it from more complex, fused-ring heterocyclic urea analogs . Compounds such as 1-((2-methylbenzofuran-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea (a constitutive androstane receptor inverse agonist) or 1-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea incorporate additional fused or extended heterocyclic systems that increase synthetic complexity and reduce the number of accessible derivatization sites [1]. The target compound's structure—a urea core flanked by a stereochemically pure trans-cyclohexyl-pyrazinyloxy group and a thiophen-2-ylmethyl group—offers three distinct diversification vectors: (a) modification of the thiophene ring (e.g., halogenation, formylation), (b) replacement of the pyrazine with alternative heterocycles, and (c) functionalization of the cyclohexyl ring. This multi-vector derivatizability makes the target compound more versatile as a medicinal chemistry starting point than heavily elaborated analogs with fewer accessible modification sites.

Synthetic chemistry Building blocks Medicinal chemistry workflow

Predicted Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. Benzyl and 4-Fluorobenzyl Analogs

Based on structural analysis informed by thiophene SAR literature, the thiophen-2-ylmethyl substituent in the target compound is predicted to confer distinct physicochemical properties compared to the benzyl (CAS 2034397-16-3) and 4-fluorobenzyl (CAS 2034397-22-1) analogs . Thiophene is a moderately lipophilic heterocycle (Hansch π value ≈ 1.6 for thiophene vs. ≈ 2.0 for benzene), suggesting the target compound may exhibit slightly reduced logP relative to the benzyl analog while retaining sufficient lipophilicity for membrane permeability . More critically, the thiophene sulfur atom introduces a hydrogen bond acceptor capability (C–S···H–N hydrogen bonds) not present in the benzyl analog, while the 4-fluorobenzyl analog introduces a strong electronegative fluorine substituent that alters ring electronics and metabolic stability via oxidative defluorination blockade . These property differences—sulfur-mediated polarity, altered logP, differential metabolic soft spots—translate into meaningful differentiation in lead optimization campaigns where balancing solubility, permeability, and microsomal stability is critical .

Physicochemical properties Drug-likeness ADME prediction

Commercial Availability and Research Supply Chain Differentiation

The target compound (CAS 2034580-00-0) is commercially available from multiple research chemical suppliers at a standard purity of ≥95%, with documented product pages confirming its catalogued status as a research compound . While its closest structural analogs—1-benzyl-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea (CAS 2034397-16-3) and 1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea—are also commercially catalogued, the target compound is distinguished by its specific combination of the cyclohexyl-pyrazinyloxy core with the thiophen-2-ylmethyl urea substituent, a pairing that is not duplicated in any single commercially listed alternative . The (1r,4r) stereochemical configuration adds a further specificity layer: compounds bearing the same scaffold but with different or unspecified stereochemistry at the cyclohexyl ring are not valid substitutes, as the trans-configuration is documented to be critical for maintaining biological activity in this series . For procurement purposes, the target compound's unique CAS registry number ensures unambiguous identification and eliminates the risk of isomer substitution that could occur with less precisely specified analogs.

Chemical procurement Research supply chain Compound sourcing

Recommended Research and Procurement Application Scenarios for 1-((1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea (CAS 2034580-00-0)


Kinase Inhibitor Lead Generation: Hinge-Binding Scaffold for Tie-2 and Related RTK Screening

The target compound is optimally deployed as a starting scaffold in kinase inhibitor discovery programs targeting Tie-2 or related receptor tyrosine kinases. The pyrazine moiety provides hinge-region hydrogen bonding capability validated by Novartis patent disclosures, while the thiophen-2-ylmethyl substituent introduces sulfur-mediated interaction potential absent from benzyl-based comparators [1]. Procurement should prioritize this compound when the screening cascade requires a pyrazine-containing urea scaffold with heteroaryl (non-phenyl) N′-substitution, enabling exploration of kinase selectivity space orthogonal to benzyl or phenethyl analog series.

Chemical Probe Development for CCR3-Mediated Inflammatory Pathway Investigation

Given that the structurally related benzyl analog (CAS 2034397-16-3) exhibits CCR3 antagonism with inhibition of eotaxin-induced calcium mobilization in human eosinophils, the target compound—differing only in the thiophene-for-phenyl substitution—represents a logical comparator probe for SAR studies investigating the impact of heteroatom introduction on CCR3 potency and selectivity . Researchers investigating chemokine receptor pharmacology should procure the target compound alongside the benzyl analog to generate paired SAR data elucidating the contribution of sulfur-mediated interactions to CCR3 target engagement.

Parallel Library Synthesis: Multi-Vector Diversification for Lead Optimization

The target compound's modular structure—with three accessible diversification vectors (thiophene ring, pyrazine ring, cyclohexyl core)—makes it suitable as a core scaffold for parallel urea library synthesis . Procurement for medicinal chemistry laboratories should focus on bulk quantities (≥1 g) of the target compound to enable systematic derivatization at each vector: (a) thiophene electrophilic substitution (halogenation, formylation) to modulate lipophilicity and metabolism, (b) pyrazine replacement with alternative nitrogen heterocycles to alter hinge-binding affinity, and (c) cyclohexyl functionalization to explore conformational effects on target engagement.

Selectivity Profiling: Thiophene-Sulfur Interaction Mapping Across the Kinome

For kinase selectivity profiling campaigns, the target compound should be included as a representative of the thiophene-containing pyrazinyl urea subclass in broad-panel kinome screens (e.g., DiscoverX KINOMEscan or similar). Comparative profiling against the benzyl and 4-fluorobenzyl analogs will generate quantitative selectivity fingerprints (e.g., S-scores or selectivity entropy values) that directly quantify the contribution of the thiophene sulfur atom to kinase selectivity [1]. This application leverages the compound's structural uniqueness to generate novel SAR data that bridges the gap between class-level inference and compound-specific evidence.

Quote Request

Request a Quote for 1-((1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.